3-氨基-3-(4-甲氧基-萘-1-基)-丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

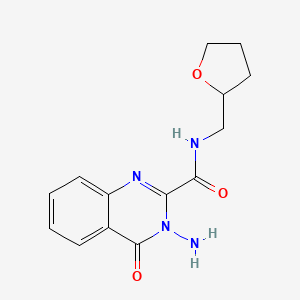

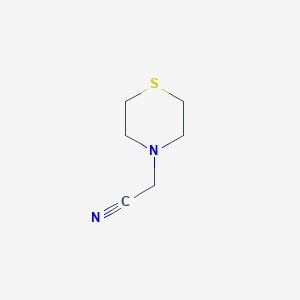

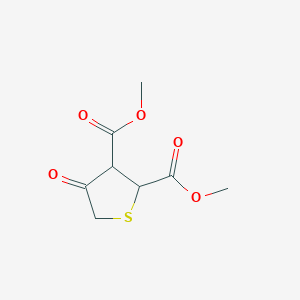

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is a compound that has been studied for its potential applications in fluorescence derivatization of amino acids. The compound is characterized by the presence of a naphthalene ring structure, which is substituted with an amino group and a methoxy group, providing the molecule with distinct chemical properties that are useful in analytical chemistry, particularly in the context of enhancing fluorescence for biological assays .

Synthesis Analysis

The synthesis of related naphthalene-based amino acids has been reported in the literature. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) propionic acid, an intermediate of naproxen, involves bromination, acylation, Bucherer Berg's reaction, and hydrolysis. The bromination step is achieved using 1,3-dibromo-5,5-dimethyl hydantoin (DBDMH) in the presence of hydrochloric acid, followed by subsequent steps leading to the final product with an overall yield of 68% . Although the exact synthesis of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid is not detailed, similar synthetic strategies could be employed, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid includes a naphthalene ring, which is a planar, aromatic system that can participate in π-π interactions and has significant conjugation. This conjugation is crucial for the molecule's ability to absorb and emit light, making it a valuable candidate for fluorescence studies. The presence of the amino and methoxy substituents likely influences the electronic distribution within the molecule, affecting its optical properties .

Chemical Reactions Analysis

The compound has been used to derivatize amino acids, resulting in strongly fluorescent amino acid derivatives. These derivatives can further react with 5-ethylamino-4-methyl-2-nitrosophenol hydrochloride to form blue benzo[a]phenoxazinium conjugates. These conjugates exhibit strong fluorescence in both ethanol and water at physiological pH, with good quantum yields and emission wavelengths suitable for biological assays .

Physical and Chemical Properties Analysis

The fluorescence properties of naphthalene-based compounds are of particular interest. The derivatives of 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid show maximum emission at about 415 nm. When these derivatives are used to form benzo[a]phenoxazinium conjugates, the emission wavelengths shift to between 644 and 657 nm. The quantum efficiency of related derivatives, such as those from 4-amino-1-hydroxybutane-1,1-bisphosphonic acid, has been determined to be high, indicating a strong propensity for fluorescence. These properties suggest that 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid and its derivatives could be highly effective as fluorescent markers in various analytical applications .

科学研究应用

荧光衍生化

3-(萘-1-基氨基)丙酸,3-氨基-3-(4-甲氧基-萘-1-基)-丙酸的衍生物,已被研究作为氨基酸的荧光衍生化试剂。这些衍生物表现出强荧光,可用于生物测定 (Frade 等人,2007).

新型萘普生衍生物的合成

2-(6-甲氧基萘-2-基)丙酸,与本化合物密切相关,已被用于合成新的 1-芳基/杂芳基取代的丙烷-1-酮,表明在药物开发中的潜力 (Pal 等人,2007).

萘普生合成中的中间体

该化合物作为萘普生合成的中间体,突出了其在制药中的重要性 (Ai,2002).

偶氮染料研究

结构相似的化合物 7-氨基-4-羟基-3-[(4-甲氧基-2-磺苯基)偶氮]-2-萘磺酸,因其在水溶性染料制造中的作用而受到研究,这对于纺织工业应用很重要 (Tauro 和 Coutinho,2000).

抗氧化和抗癌活性

与 3-氨基-3-(4-甲氧基-萘-1-基)-丙酸相关的化合物 3-[(4-甲氧基苯基)氨基]丙烷肼的衍生物的研究显示出有希望的抗氧化和抗癌活性。这表明在医学研究和治疗中的潜在应用 (Tumosienė 等人,2020).

自由基阳离子中的电子耦合

对结构相似的 1,3-双[二(4-甲氧基苯基)氨基]茚满衍生物的研究揭示了电子耦合和稳定性的见解,这对于材料科学和电子学中的应用很有价值 (Nöll 等人,2007).

骨质疏松症治疗研究

在医学研究中,一种与 3-氨基-3-(4-甲氧基-萘-1-基)-丙酸结构相关的化合物被确定为骨质疏松症的潜在治疗方法,这突出了类似化合物在治疗应用中的相关性 (Hutchinson 等人,2003).

属性

IUPAC Name |

3-amino-3-(4-methoxynaphthalen-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-18-13-7-6-10(12(15)8-14(16)17)9-4-2-3-5-11(9)13/h2-7,12H,8,15H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRZIKIUFPFNQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30387937 |

Source

|

| Record name | 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | |

CAS RN |

499987-13-2 |

Source

|

| Record name | 3-Amino-3-(4-methoxy-naphthalen-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30387937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Aminoethyl)amino]-3-nitrobenzoic acid](/img/structure/B1272802.png)

![2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B1272806.png)